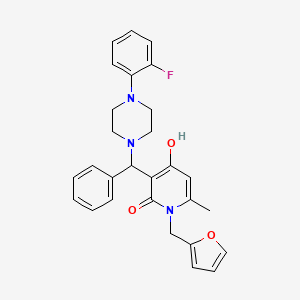

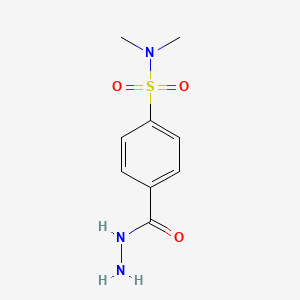

![molecular formula C13H11ClF3N3O B2546318 1-[3-cloro-5-(trifluorometil)-2-piridinil]-N,N-dimetil-1H-pirrol-2-carboxamida CAS No. 338397-50-5](/img/structure/B2546318.png)

1-[3-cloro-5-(trifluorometil)-2-piridinil]-N,N-dimetil-1H-pirrol-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C13H11ClF3N3O and its molecular weight is 317.7. The purity is usually 95%.

BenchChem offers high-quality 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Agroquímicas

Las trifluorometilpiridinas, incluido el compuesto en cuestión, se utilizan ampliamente en la industria agroquímica . Se utilizan en la protección de cultivos contra plagas . El fluazifop-butilo fue el primer derivado de trifluorometilpiridina introducido en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen trifluorometilpiridina han adquirido nombres comunes ISO .

Aplicaciones Farmacéuticas

Varios derivados de trifluorometilpiridina se utilizan en las industrias farmacéutica y veterinaria . Se ha concedido la autorización de comercialización a cinco productos farmacéuticos y dos veterinarios que contienen la parte trifluorometilpiridina, y muchos candidatos se encuentran actualmente en ensayos clínicos .

Síntesis de Compuestos Fluorados Más Complejos

Los derivados de α-trifluorometilestireno son intermedios sintéticos versátiles para la preparación de compuestos fluorados más complejos . La comunidad de química orgánica ha prestado mucha atención a estos compuestos, ya que se han utilizado con éxito en la activación del enlace C–F en un grupo CF3 .

Desarrollo de Productos Químicos Orgánicos Fluorados

El desarrollo de productos químicos orgánicos fluorados se está convirtiendo en un tema de investigación cada vez más importante . En la industria de la protección de cultivos, más del 50% de los pesticidas lanzados en las últimas dos décadas han sido fluorados .

Fármacos Aprobados por la FDA

La FDA ha aprobado fármacos que contienen el grupo trifluorometil . Esto incluye los fármacos que contienen el grupo trifluorometil de los últimos 20 años .

Síntesis y Usos para Diversas Enfermedades y Trastornos

El grupo trifluorometil se ha incorporado a moléculas farmacológicas potenciales, incluidas sus síntesis y usos para diversas enfermedades y trastornos . La revisión abarca la química detallada de 19 fármacos aprobados por la FDA en los últimos 20 años, que contienen el grupo trifluorometil como uno de los farmacóforos .

Estas son solo algunas de las muchas aplicaciones de "1-[3-cloro-5-(trifluorometil)-2-piridinil]-N,N-dimetil-1H-pirrol-2-carboxamida" y compuestos relacionados. Está claro que este compuesto y sus derivados tienen una amplia gama de usos en diversas industrias, desde la agricultura hasta los productos farmacéuticos. También es evidente que las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la parte piridina contribuyen a las actividades biológicas de estos derivados .

Mecanismo De Acción

The mode of action of such compounds can vary widely, but they often involve interactions with enzymes or receptors in the body, leading to changes in cellular function . The specific biochemical pathways affected would depend on the compound’s targets. For example, some compounds might inhibit a particular enzyme, leading to a decrease in the production of a certain molecule within a biochemical pathway .

Pharmacokinetics, or how the body absorbs, distributes, metabolizes, and excretes a compound, can also vary. Factors such as the compound’s size, charge, and hydrophobicity can influence its pharmacokinetics .

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, it might lead to the death of harmful cells, the reduction of inflammation, or the alleviation of symptoms of a disease .

Finally, the compound’s action, efficacy, and stability can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds .

Propiedades

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylpyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClF3N3O/c1-19(2)12(21)10-4-3-5-20(10)11-9(14)6-8(7-18-11)13(15,16)17/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGCTEDHBUBTKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2546241.png)

![1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546242.png)

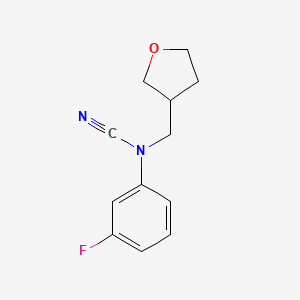

![N-[(2-chlorophenyl)(cyano)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2546243.png)

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2546244.png)

![5-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2546245.png)

![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2546251.png)

![Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546255.png)

![(2E)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2546256.png)